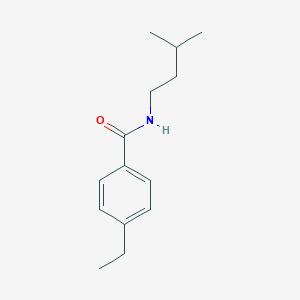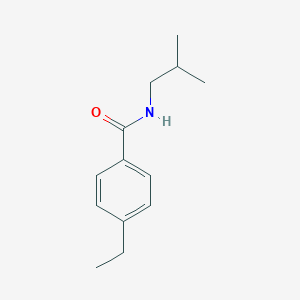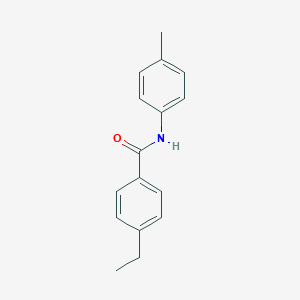![molecular formula C21H26ClN3O B501573 N-(5-chloro-2-methylphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide CAS No. 890600-25-6](/img/structure/B501573.png)
N-(5-chloro-2-methylphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide, commonly known as CDM-1, is a chemical compound that has gained interest in the scientific community due to its potential applications in the field of medicine. CDM-1 is a piperazine derivative that has been synthesized through a multi-step process, and its unique chemical structure has been found to exhibit promising pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of CDM-1 is not fully understood, but it is believed to interact with various neurotransmitter systems in the brain, including the serotonin and dopamine systems. It has been suggested that CDM-1 may act as a serotonin and/or norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
CDM-1 has been found to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter levels, the inhibition of inflammatory mediators, and the alteration of pain perception. It has also been shown to have a relatively low toxicity profile, with no significant adverse effects reported in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CDM-1 is its relatively simple synthesis process, which allows for easy production in the laboratory. Additionally, its unique chemical structure and pharmacological properties make it a promising candidate for further investigation. However, one limitation of CDM-1 is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on CDM-1. One potential avenue is the investigation of its potential use as an analgesic agent, particularly in the treatment of neuropathic pain. Additionally, further studies may be conducted to elucidate its mechanism of action and to identify potential targets for therapeutic intervention. Finally, the development of more potent and selective derivatives of CDM-1 may be explored to improve its efficacy and reduce potential side effects.
Métodos De Síntesis
The synthesis of CDM-1 involves several steps, including the reaction of 5-chloro-2-methylbenzoic acid with thionyl chloride to produce 5-chloro-2-methylbenzoyl chloride. This intermediate is then reacted with 2-(2,3-dimethylphenyl)ethylamine to form the corresponding amide. The amide is subsequently treated with piperazine in the presence of acetic anhydride, leading to the formation of CDM-1.
Aplicaciones Científicas De Investigación
CDM-1 has been found to exhibit a range of pharmacological activities, including analgesic, anti-inflammatory, and antidepressant effects. It has been investigated for its potential use in the treatment of various medical conditions, such as neuropathic pain, anxiety disorders, and depression.
Propiedades
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O/c1-15-5-4-6-20(17(15)3)25-11-9-24(10-12-25)14-21(26)23-19-13-18(22)8-7-16(19)2/h4-8,13H,9-12,14H2,1-3H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKAWXTYKDGWHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-ethylbenzamide](/img/structure/B501491.png)




![Ethyl 2-[(4-ethylbenzoyl)amino]benzoate](/img/structure/B501503.png)





![N-[4-(acetylamino)phenyl]-4-ethylbenzamide](/img/structure/B501512.png)

